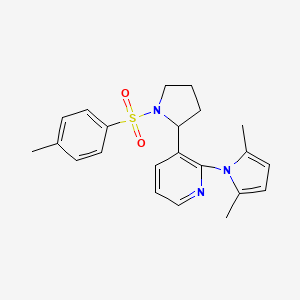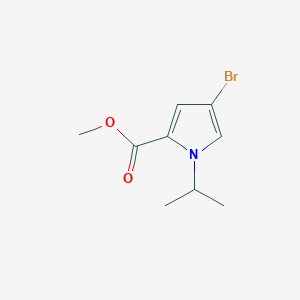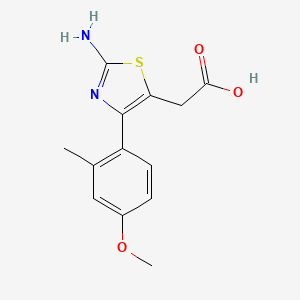
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピロリジン-2-イル)-4-(トリフルオロメチル)ピリミジンは、2位にピロリジン基、4位にトリフルオロメチル基が置換されたヘテロ環式化合物です。
準備方法
合成経路と反応条件
2-(ピロリジン-2-イル)-4-(トリフルオロメチル)ピリミジンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことから始まります。一般的な方法としては、ピロリジン誘導体とトリフルオロメチル置換ピリミジン前駆体の反応があります。反応条件には、通常、炭酸カリウムなどの塩基と、高温でのジメチルホルムアミド(DMF)などの溶媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模な規模で行われます。連続フロー反応器の使用や反応条件の最適化により、プロセスの効率と収率を高めることができます。また、最終生成物の精製には、再結晶やクロマトグラフィーなどの技術を用いて、高純度を実現することができます。
化学反応の分析
反応の種類
2-(ピロリジン-2-イル)-4-(トリフルオロメチル)ピリミジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: 求核置換反応は、特にトリフルオロメチル基に隣接する位置のピリミジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: DMF中の水素化ナトリウムまたはアセトニトリル中の炭酸カリウム。
生成される主な生成物
酸化: ピリミジンN-オキシドの生成。
還元: 還元されたピリミジン誘導体の生成。
置換: さまざまな官能基を持つ置換ピリミジン誘導体の生成。
科学研究への応用
2-(ピロリジン-2-イル)-4-(トリフルオロメチル)ピリミジンは、科学研究においてさまざまな用途があります。
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん特性を持つ生物活性分子としての可能性が調査されています。
医学: 新規医薬品の開発における潜在的な医薬品中間体として研究されています。
産業: 高い熱安定性や独自の電子特性など、特定の特性を持つ先進材料の開発に利用されています。
科学的研究の応用
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
2-(ピロリジン-2-イル)-4-(トリフルオロメチル)ピリミジンの作用機序は、その特定の用途によって異なります。医薬品化学において、それは酵素や受容体などの生体標的に作用し、その活性を調節する可能性があります。トリフルオロメチル基は、化合物の脂溶性と代謝安定性を高めるのに役立ち、一方、ピロリジン部分は標的への結合親和性を高めるのに役立ちます。
類似の化合物との比較
類似の化合物
2-(ピロリジン-2-イル)ピリミジン: トリフルオロメチル基を持たず、異なる化学的性質を示します。
4-(トリフルオロメチル)ピリミジン: ピロリジン基を持たず、生物活性や反応性に影響を与えます。
2-(ピロリジン-2-イル)-5-(トリフルオロメチル)ピリミジン: 類似の構造ですが、トリフルオロメチル基の位置が異なり、反応性や用途が異なります。
独自性
2-(ピロリジン-2-イル)-4-(トリフルオロメチル)ピリミジンは、ピロリジン基とトリフルオロメチル基の組み合わせにより、独自の化学的および生物学的特性を持っています。この組み合わせにより、化合物の安定性、脂溶性、生体標的との相互作用の可能性が高まり、さまざまな研究や産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-2-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)pyrimidine: Lacks the pyrrolidine group, affecting its biological activity and reactivity.
2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6/h3,5-6,13H,1-2,4H2 |
InChIキー |
UYXOJZURHVPGSE-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)






![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)



